Fmoc-Glu-Ome
Overview
Description
Fmoc-Glu-OMe: N-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester , is an organic compound widely used in peptide synthesis. It is a derivative of glutamic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a methyl ester at the gamma carboxyl group. This compound is primarily utilized as a protecting group in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with L-glutamic acid.
Fmoc Protection: L-glutamic acid is dissolved in a sodium carbonate solution, and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is added.
Industrial Production Methods: The industrial production of Fmoc-Glu-OMe follows similar synthetic routes but is scaled up to meet commercial demands. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Fmoc-Glu-OMe undergoes hydrolysis to remove the methyl ester group, yielding Fmoc-L-glutamic acid.
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in free L-glutamic acid.
Common Reagents and Conditions:
Hydrolysis: Calcium iodide in aqueous conditions is used for the selective hydrolysis of the methyl ester group.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products:
Hydrolysis Product: Fmoc-L-glutamic acid.
Deprotection Product: L-glutamic acid.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Glu-OMe is extensively used in solid-phase peptide synthesis as a protecting group for the amino terminus.
Biology:
Cell Cultivation: Fmoc-modified amino acids are used in the development of hydrogels for cell cultivation and tissue engineering.
Medicine:
Drug Delivery: this compound is used in the formulation of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry:
Mechanism of Action
Mechanism:
Fmoc Protection: The Fmoc group protects the amino terminus by forming a stable carbamate linkage, preventing unwanted reactions during peptide synthesis.
Deprotection: The Fmoc group is removed by base-catalyzed cleavage, forming a dibenzofulvene byproduct that is stabilized by piperidine.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Fmoc-Gly-OMe: Similar in structure but with glycine instead of glutamic acid.
Fmoc-Aib-OMe: Contains alpha-aminoisobutyric acid, known for slower hydrolysis due to steric hindrance.
Uniqueness:
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVDKFNHFXLOQY-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70707195 | |
Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145038-49-9 | |
Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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